molecular formula C6H7BrN2O B11895030 6-Bromo-4-methoxypyridin-3-amine

6-Bromo-4-methoxypyridin-3-amine

Cat. No.: B11895030
M. Wt: 203.04 g/mol
InChI Key: ZLBKWISCVPVHQI-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxypyridin-3-amine typically involves the bromination of 4-methoxypyridin-3-amine. One common method includes the reaction of 4-methoxypyridin-3-amine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methoxypyridin-2-amine
  • 5-Bromo-2-methoxypyridin-3-amine
  • 4-Bromo-2-methoxypyridin-3-amine

Uniqueness

6-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

6-bromo-4-methoxypyridin-3-amine

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3

InChI Key

ZLBKWISCVPVHQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N)Br

Origin of Product

United States

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